molecular formula C9H11ClN2S B5728142 N-(3-chloro-2-methylphenyl)-N'-methylthiourea

N-(3-chloro-2-methylphenyl)-N'-methylthiourea

Cat. No. B5728142
M. Wt: 214.72 g/mol
InChI Key: VHYASPXPJBYSEW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N'-methylthiourea, also known as CMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMU belongs to the class of thiourea derivatives that are known to have various biological properties.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-methylthiourea is not fully understood. However, it is believed that N-(3-chloro-2-methylphenyl)-N'-methylthiourea exerts its biological effects by inhibiting specific enzymes or receptors in the body. For example, N-(3-chloro-2-methylphenyl)-N'-methylthiourea has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-methylthiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells by inducing apoptosis, which is a form of programmed cell death. N-(3-chloro-2-methylphenyl)-N'-methylthiourea has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. In addition, N-(3-chloro-2-methylphenyl)-N'-methylthiourea has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-2-methylphenyl)-N'-methylthiourea in lab experiments is its relatively low toxicity. N-(3-chloro-2-methylphenyl)-N'-methylthiourea has been shown to have low acute toxicity in animals, which makes it a safer alternative to other compounds that may have higher toxicity. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-N'-methylthiourea is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on N-(3-chloro-2-methylphenyl)-N'-methylthiourea. One area of interest is the development of N-(3-chloro-2-methylphenyl)-N'-methylthiourea derivatives that have improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N-(3-chloro-2-methylphenyl)-N'-methylthiourea in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Furthermore, the potential use of N-(3-chloro-2-methylphenyl)-N'-methylthiourea as an analgesic and anti-inflammatory agent warrants further investigation. Finally, the development of novel synthetic methods for the preparation of N-(3-chloro-2-methylphenyl)-N'-methylthiourea and its derivatives may lead to the discovery of compounds with improved biological activities.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-N'-methylthiourea involves the reaction of 3-chloro-2-methylaniline with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield N-(3-chloro-2-methylphenyl)-N'-methylthiourea. The purity of N-(3-chloro-2-methylphenyl)-N'-methylthiourea can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-methylthiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antifungal activities. N-(3-chloro-2-methylphenyl)-N'-methylthiourea has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. In addition, N-(3-chloro-2-methylphenyl)-N'-methylthiourea has been shown to have analgesic and anti-inflammatory properties.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2S/c1-6-7(10)4-3-5-8(6)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYASPXPJBYSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-methylphenyl)-3-methylthiourea

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